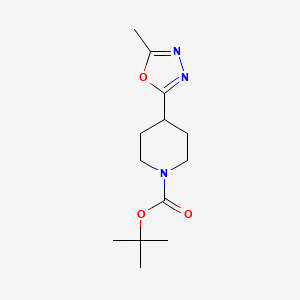

1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O3/c1-9-14-15-11(18-9)10-5-7-16(8-6-10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRKRVBZAWBSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C2CCN(CC2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610742 | |

| Record name | tert-Butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280110-69-2 | |

| Record name | tert-Butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

Abstract

This technical guide provides a comprehensive overview of 1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine, a key heterocyclic building block in modern medicinal chemistry. Identified by the CAS Number 280110-69-2, this compound integrates a Boc-protected piperidine ring with a 5-methyl-1,3,4-oxadiazole moiety, offering a versatile scaffold for the development of novel therapeutic agents.[1][2] We will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, present its spectroscopic characterization, and discuss its strategic applications in drug discovery, particularly as a component in the synthesis of protein degraders.[1] This document is intended for researchers, chemists, and professionals in the field of drug development.

Physicochemical and Structural Properties

This compound is a white solid at room temperature.[3] The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions while enabling its selective deprotection under acidic conditions for subsequent derivatization. The 1,3,4-oxadiazole ring is a well-established pharmacophore and a bioisosteric replacement for amide and ester groups, often improving metabolic stability and binding interactions.[4]

Table 1: Key Compound Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 280110-69-2 | [1][2][3][5] |

| Molecular Formula | C₁₃H₂₁N₃O₃ | [1][2][5] |

| Molecular Weight | 267.32 g/mol | [1][5] |

| Purity | Typically ≥97% | [1][5] |

| Appearance | White Solid | [3] |

| Common Synonyms | tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | N/A |

Synthesis and Mechanistic Rationale

The synthesis of this compound is efficiently achieved through a two-step, one-pot procedure starting from the commercially available 1-Boc-4-piperidinecarbohydrazide. This pathway involves the formation of an intermediate acylhydrazone followed by an acid-catalyzed intramolecular cyclodehydration to yield the desired 1,3,4-oxadiazole ring.[3]

Synthetic Workflow Diagram

The diagram below outlines the key transformations in the synthesis.

Caption: Synthetic pathway from carbohydrazide to the target oxadiazole.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a reliable method for laboratory-scale synthesis.[3]

Materials:

-

1-Boc-4-piperidinecarbohydrazide (1.0 eq.)

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq.)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene, anhydrous

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Eluent: Dichloromethane/Methanol mixture

Procedure:

-

Acylhydrazone Formation:

-

To a solution of 1-Boc-4-piperidinecarbohydrazide (e.g., 9.0 g, 37 mmol) in anhydrous THF (40 mL), add N,N-dimethylformamide dimethyl acetal (8.1 mL, 55.4 mmol) under a nitrogen atmosphere.[3]

-

Rationale: DMF-DMA acts as a dehydrating agent and a one-carbon source. It reacts with the terminal hydrazide nitrogen to form a reactive intermediate, which readily eliminates methanol and dimethylamine to form the acylhydrazone.

-

Stir the reaction mixture at 50°C for 4 hours. Monitor the reaction progress by TLC or LCMS.[3]

-

-

Solvent Exchange and Cyclization:

-

Upon completion, remove the THF under reduced pressure.[3]

-

Dissolve the resulting residue in anhydrous toluene (40 mL) and add a catalytic amount of p-toluenesulfonic acid (e.g., 400 mg).[3]

-

Rationale: p-TsOH is a strong acid catalyst that protonates the oxygen of the acylhydrazone, facilitating the intramolecular nucleophilic attack by the carbonyl oxygen, followed by dehydration to form the stable, aromatic 1,3,4-oxadiazole ring.

-

Heat the mixture at 100°C under nitrogen for 18 hours.[3]

-

-

Work-up and Purification:

-

After cooling to room temperature, remove the toluene under reduced pressure.[3]

-

Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.[3] The aqueous wash neutralizes the p-TsOH catalyst.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[3]

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of dichloromethane/methanol (e.g., 98:2 to 95:5 v/v).[3]

-

Combine the pure fractions and evaporate the solvent to afford the final product as a white solid (typical yield: ~81%).[3]

-

Spectroscopic Characterization

Validation of the final product's structure is critical. The following data provides a reference for spectroscopic confirmation.[3]

Table 2: Spectroscopic Data for Structure Elucidation

| Technique | Data | Interpretation |

| ¹H NMR | (400 MHz, CD₃OD): δ 1.42 (s, 9H), 1.70 (m, 2H), 2.05 (m, 2H), 2.50 (s, 3H), 3.00 (m, 2H), 3.15 (m, 1H), 4.05 (m, 2H) | The singlet at 1.42 ppm (9H) corresponds to the Boc protecting group. The singlet at 2.50 ppm (3H) confirms the methyl group on the oxadiazole. The remaining multiplets between 1.70-4.05 ppm are characteristic of the piperidine ring protons. |

| LCMS | m/z [M+H]⁺ = 268 | The observed mass-to-charge ratio for the protonated molecule corresponds to the calculated molecular weight (267.32 g/mol ) plus a proton, confirming the molecular formula. |

| Elemental Analysis | Found: C, 58.26%; H, 7.96%; N, 15.78% Calculated (C₁₃H₂₁N₃O₃): C, 58.41%; H, 7.92%; N, 15.72% | The experimental elemental composition is in excellent agreement with the theoretical values, further validating the compound's identity and purity. |

Applications in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it a highly valuable intermediate in the synthesis of complex pharmaceutical agents.

Role as a Versatile Scaffolding Unit

The molecule can be deconstructed into two key pharmacologically relevant motifs: the piperidine ring and the 1,3,4-oxadiazole core. The piperidine scaffold is a ubiquitous feature in approved drugs, often used to modulate physicochemical properties, enhance biological activity, and improve pharmacokinetic profiles.[6] The 1,3,4-oxadiazole ring is a stable, aromatic heterocycle that serves as a hydrogen bond acceptor and is frequently employed as a bioisostere for amide or ester functionalities to increase metabolic stability.[4]

Utility as a Protein Degrader Building Block

This compound is explicitly categorized as a "Protein Degrader Building Block".[1] This classification implies its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other related molecules. The Boc-protected piperidine can be deprotected and linked to a ligand for an E3 ubiquitin ligase, while the oxadiazole moiety can be part of the linker or a scaffold for attaching a warhead that binds to a protein of interest.

Caption: Role as an intermediate for PROTAC synthesis.

Safety and Handling

This chemical is intended for professional research and development purposes only.[1] It is not for medical, consumer, or household use.[1] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed when handling this compound. Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.

References

-

1-Boc-4-(5-Methyl-1, 3, 4-oxadiazol-2-yl)piperidine, min 97%, 100 mg. CP Lab Safety. [Link]

-

This compound. Lead Sciences. [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Institutes of Health (NIH). [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. This compound - Lead Sciences [lead-sciences.com]

- 3. This compound | 280110-69-2 [chemicalbook.com]

- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Boc-4-(5-Methyl-1?3?4-oxadiazol-2-yl)piperidine – Biotuva Life Sciences [biotuva.com]

- 6. thieme-connect.de [thieme-connect.de]

An In-Depth Technical Guide to the Physical Properties of 1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine, a notable heterocyclic compound, serves as a valuable building block in medicinal chemistry and drug discovery. Its structure, which combines a Boc-protected piperidine ring with a methyl-substituted 1,3,4-oxadiazole moiety, offers a unique scaffold for the synthesis of novel therapeutic agents. The piperidine ring provides a flexible yet conformationally constrained framework, while the 1,3,4-oxadiazole ring acts as a bioisostere for ester and amide groups, often enhancing metabolic stability and modulating pharmacokinetic properties. A thorough understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control.

This guide provides a detailed overview of the known physical characteristics of this compound, supplemented with comprehensive, field-proven experimental protocols for the determination of key physical parameters. The causality behind experimental choices is explained to provide a deeper understanding of the analytical processes.

Core Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl 4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine-1-carboxylate | N/A |

| CAS Number | 280110-69-2 | [1][2][3] |

| Molecular Formula | C₁₃H₂₁N₃O₃ | [2] |

| Molecular Weight | 267.32 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 69 °C | N/A |

| Purity | Typically ≥97% | [2][4] |

| Storage Conditions | 2-8°C | N/A |

Experimental Protocols for Physical Property Determination

The following sections provide detailed, step-by-step methodologies for the characterization of the physical properties of this compound. These protocols are designed to be self-validating and are grounded in established analytical principles.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. Impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered. A capillary tube is sealed at one end and the open end is used to pack a small amount of the powder (2-3 mm in height).

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Measurement: The sample is heated at a steady and slow rate (1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded. This range is the melting point of the sample.

Causality of Experimental Choices: A slow heating rate is crucial to ensure thermal equilibrium between the sample, the heating block, and the thermometer, thus providing an accurate measurement. A sharp melting range (typically < 2 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Profile Assessment

Understanding the solubility of a compound in various solvents is essential for reaction setup, purification, and formulation.

Principle: "Like dissolves like." The solubility of a compound is dependent on the polarity of the solute and the solvent. The presence of both polar (oxadiazole, carbonyl) and non-polar (Boc group, piperidine ring) moieties in this compound suggests solubility in a range of organic solvents.

Methodology:

-

Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

-

Qualitative Assessment:

-

To a test tube containing a small, pre-weighed amount of the compound (e.g., 10 mg), add the solvent dropwise with agitation.

-

Observe for dissolution. Record the approximate volume of solvent required to fully dissolve the sample.

-

Categorize solubility as freely soluble, soluble, sparingly soluble, or insoluble.

-

-

Quantitative Assessment (for key solvents):

-

Prepare a saturated solution of the compound in a specific solvent at a controlled temperature.

-

A known volume of the clear, saturated solution is carefully removed and the solvent is evaporated to dryness.

-

The mass of the remaining solid is determined, and the solubility is calculated (e.g., in mg/mL).

-

Causality of Experimental Choices: Testing a spectrum of solvents provides a comprehensive understanding of the compound's polarity. The synthesis protocol for this compound indicates its solubility in dichloromethane and methanol, and insolubility in aqueous solutions, which aligns with its chemical structure.[1]

Caption: Workflow for Qualitative Solubility Assessment.

Chromatographic Analysis (TLC and HPLC)

Chromatographic methods are fundamental for assessing the purity of a compound and for monitoring the progress of chemical reactions.

Principle: TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. The retention factor (Rf) is a characteristic value for a compound under specific conditions.

Methodology:

-

Plate Preparation: A spot of a dilute solution of the compound in a volatile solvent is applied to a silica gel TLC plate.

-

Development: The plate is placed in a sealed chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane). The mobile phase ascends the plate via capillary action.

-

Visualization: After the solvent front has nearly reached the top of the plate, the plate is removed and dried. The spot is visualized, typically under UV light.

-

Rf Calculation: The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Causality of Experimental Choices: The choice of the mobile phase is critical for achieving good separation. A mixture of a more polar solvent (ethyl acetate) and a less polar solvent (hexane) allows for the fine-tuning of the mobile phase polarity to achieve an optimal Rf value (typically between 0.3 and 0.7).

Principle: HPLC is a high-resolution chromatographic technique that separates compounds based on their interaction with a stationary phase packed in a column, under high pressure. Purity is typically determined by the area percentage of the main peak in the chromatogram.

Methodology:

-

Method Development: A suitable HPLC column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water) are selected.

-

Sample Preparation: A standard solution of the compound at a known concentration is prepared.

-

Injection and Analysis: A small volume of the sample solution is injected into the HPLC system. The detector (e.g., UV-Vis) records the absorbance as a function of time.

-

Data Analysis: The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Causality of Experimental Choices: A C18 column is a good starting point for moderately polar organic molecules. A gradient elution is often employed to ensure the efficient elution of all components in a sample, providing a comprehensive purity profile.

Caption: Workflow for Chromatographic Purity Analysis.

Spectroscopic and Structural Characterization

While not strictly physical properties, spectroscopic data are integral to the identity and structural confirmation of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The reported ¹H NMR data in deuterated methanol (CD₃OD) shows characteristic peaks for the Boc group (a singlet around 1.42 ppm), the piperidine ring protons, and the methyl group on the oxadiazole ring (a singlet around 2.50 ppm).[1]

-

LCMS (Liquid Chromatography-Mass Spectrometry): The reported LCMS data shows a molecular ion peak [MH]⁺ at m/z 268, which corresponds to the protonated molecule and confirms the molecular weight of 267.32 g/mol .[1]

-

Elemental Analysis: The reported elemental analysis for Carbon, Hydrogen, and Nitrogen is in close agreement with the theoretical values calculated from the molecular formula C₁₃H₂₁N₃O₃.[1]

Thermal Stability

Conclusion

This compound is a compound of significant interest in contemporary drug discovery. This guide has synthesized the available data on its physical properties and provided robust, explanatory protocols for their experimental determination. A comprehensive understanding of these characteristics is crucial for researchers and scientists to effectively handle, utilize, and innovate with this versatile chemical entity. The provided methodologies offer a clear pathway for the validation of existing data and the generation of new, high-quality physical property information.

References

-

CP Lab Safety. (n.d.). 1-Boc-4-(5-Methyl-1, 3, 4-oxadiazol-2-yl)piperidine, min 97%, 100 mg. Retrieved January 7, 2026, from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

Sources

1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

Introduction

In the landscape of modern medicinal chemistry, the piperidine scaffold is a privileged structure, frequently incorporated into drug candidates to enhance binding affinity and optimize pharmacokinetic properties.[1] The synthesis of complex molecules often requires the strategic use of protecting groups to control reactivity. The tert-butyloxycarbonyl (Boc) group is a cornerstone of this strategy, prized for its stability and ease of removal under specific conditions.[2] This guide provides a comprehensive, in-depth analysis of the structure elucidation of a key heterocyclic building block, This compound (CAS No: 280110-69-2).

This document is designed for researchers, medicinal chemists, and quality control scientists. It moves beyond a simple recitation of data to explain the causal logic behind the analytical workflow—from understanding the molecule's synthetic origins to the synergistic interpretation of multiple spectroscopic techniques. Our approach treats the elucidation process as a self-validating system, where each piece of data from Mass Spectrometry, NMR, and FTIR must converge to provide an unambiguous structural assignment.

Chapter 1: The Synthetic Context - A Foundation for Elucidation

Understanding the synthetic pathway provides critical context for structural verification. The title compound is most commonly prepared via the cyclization of an acylhydrazide, a robust and well-documented method for forming the 1,3,4-oxadiazole ring system.[3]

The synthesis starts with the commercially available 1-Boc-4-piperidinecarbohydrazide . This precursor is reacted with an orthoester or a similar reagent which provides the carbon atom that will become the methyl-substituted C5 of the oxadiazole ring. The reaction proceeds through the formation of a hydrazone-like intermediate, which then undergoes acid-catalyzed cyclodehydration to yield the final 2,5-disubstituted 1,3,4-oxadiazole.[4] This mechanistic understanding informs our expectations for the final structure, namely the presence of the Boc-piperidine moiety and the methyl-oxadiazole ring connected at the piperidine's 4-position.

Caption: Synthetic workflow for this compound.

Chapter 2: The Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is not merely an inert appendage; it is a strategic tool essential for modern organic synthesis.[2] Its primary function is to temporarily mask the nucleophilic and basic nature of the piperidine nitrogen, converting it into a much less reactive carbamate.[2] This protection is critical for two reasons:

-

Preventing Unwanted Reactivity: It prevents the piperidine nitrogen from participating in side reactions during the formation of the oxadiazole ring or subsequent synthetic steps.

-

Enabling Orthogonal Strategies: The Boc group is famously acid-labile, meaning it can be removed with acids like trifluoroacetic acid (TFA) without affecting other common protecting groups (e.g., base-labile Fmoc or hydrogenolysis-cleavable Cbz groups).[2]

The presence of the Boc group imparts a distinct and easily identifiable signature in spectroscopic analyses, particularly in ¹H NMR, which serves as a primary validation point.

Chapter 3: A Multi-Pronged Analytical Approach for Unambiguous Confirmation

A single analytical technique is rarely sufficient for the definitive structure elucidation of a novel or synthesized compound. A robust, self-validating approach relies on the convergence of data from orthogonal techniques. Each method provides a unique piece of the structural puzzle, and together they create a comprehensive and verifiable picture.

Caption: The integrated workflow for structure elucidation.

Chapter 4: Mass Spectrometry - Confirming Molecular Weight

The first step in characterizing a synthesized compound is to confirm its molecular weight and, by extension, its molecular formula. Electrospray Ionization Mass Spectrometry (ESI-MS) is an ideal technique for this purpose due to its soft ionization method, which typically keeps the molecule intact.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve a small amount (~0.1 mg) of the compound in 1 mL of a suitable solvent, such as methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the instrument to positive ion detection mode.

-

Data Acquisition: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire the mass spectrum over a range that includes the expected molecular weight (e.g., m/z 100-500).

Data Interpretation

The expected molecular formula for this compound is C₁₃H₂₁N₃O₃. The analysis should reveal a prominent peak corresponding to the protonated molecule [M+H]⁺.

| Parameter | Theoretical Value | Experimental Value | Source |

| Molecular Formula | C₁₃H₂₁N₃O₃ | N/A | [5] |

| Molecular Weight | 267.32 g/mol | N/A | [6] |

| [M+H]⁺ (m/z) | 268.32 | 268 | [4] |

The detection of a strong signal at m/z 268 confirms the molecular weight of the target compound, providing the first piece of corroborating evidence.[4]

Chapter 5: NMR Spectroscopy - Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR reveals the environment and connectivity of hydrogen atoms, while ¹³C NMR maps the carbon framework.

¹H NMR Spectroscopy: A Proton Census

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CD₃OD or CDCl₃) in an NMR tube.

-

Data Acquisition: Record the spectrum on a 400 MHz (or higher) spectrometer. Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).

The ¹H NMR spectrum provides a wealth of information through chemical shift (δ), integration (relative number of protons), and signal multiplicity (splitting pattern).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.05 | Multiplet | 2H | Piperidine H2/H6 (axial) | Deshielded by adjacent nitrogen and carbamate oxygen. |

| ~3.15 | Multiplet | 1H | Piperidine H4 | Methine proton adjacent to the oxadiazole ring. |

| ~3.00 | Multiplet | 2H | Piperidine H2/H6 (equatorial) | Shielded relative to axial protons. |

| 2.50 | Singlet | 3H | -CH₃ on Oxadiazole | A sharp singlet, characteristic of a methyl group on an aromatic ring with no adjacent protons.[4] |

| ~2.05 | Multiplet | 2H | Piperidine H3/H5 (axial) | Methylene protons adjacent to the H4 methine. |

| ~1.70 | Multiplet | 2H | Piperidine H3/H5 (equatorial) | Methylene protons adjacent to the H4 methine. |

| 1.42 | Singlet | 9H | Boc -C(CH₃)₃ | A large, sharp singlet, the unmistakable signature of the nine equivalent protons of the tert-butyl group.[4] |

Note: Data is referenced from an experimental spectrum run in CD₃OD.[4]

¹³C NMR Spectroscopy: The Carbon Backbone

¹³C NMR provides a count of unique carbon environments and information about their electronic nature.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | Oxadiazole C2 | Quaternary carbon of the oxadiazole ring attached to the piperidine. |

| ~162 | Oxadiazole C5 | Quaternary carbon of the oxadiazole ring attached to the methyl group. |

| ~155 | Boc C=O | Carbonyl carbon of the carbamate group. |

| ~80 | Boc -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |

| ~45 | Piperidine C2/C6 | Carbons adjacent to the nitrogen atom. |

| ~35 | Piperidine C4 | Methine carbon attached to the oxadiazole ring. |

| ~29 | Piperidine C3/C5 | Methylene carbons of the piperidine ring. |

| ~28 | Boc -C(CH₃ )₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~11 | Oxadiazole -CH₃ | Methyl carbon attached to the oxadiazole ring. |

Note: Chemical shifts are approximate and based on typical values for these functional groups.

Caption: Structure of this compound.

Chapter 6: FTIR Spectroscopy - Identifying Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and collect a background spectrum. Then, collect the sample spectrum, typically over a range of 4000-600 cm⁻¹.

Data Interpretation

The FTIR spectrum should display characteristic absorption bands that confirm the presence of the principal functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~2975-2850 | C-H Stretch | Aliphatic (Piperidine, Boc, -CH₃) | Confirms the presence of sp³-hybridized C-H bonds. |

| ~1690 | C=O Stretch | Carbamate | A strong, sharp absorption characteristic of the Boc group's carbonyl.[7] |

| ~1615 | C=N Stretch | Oxadiazole Ring | Indicates the presence of the imine-like bond within the heterocyclic ring.[8] |

| ~1250 & ~1160 | C-O Stretch | Carbamate & Oxadiazole | Strong bands associated with the C-O single bonds in the carbamate and the C-O-C moiety of the oxadiazole.[8] |

Chapter 7: Data Synthesis and Final Confirmation

The process of structure elucidation culminates in the synthesis of all analytical data. Each piece of evidence must be consistent with the proposed structure and with the data from the other techniques.

-

Mass Spectrometry confirmed the molecular weight to be 267.32 g/mol , consistent with the molecular formula C₁₃H₂₁N₃O₃.[4]

-

¹H NMR Spectroscopy identified all distinct proton environments: the characteristic 9H singlet of the Boc group, the signals for the piperidine ring protons, the 3H singlet for the oxadiazole's methyl group, and the correct integration ratios for each.[4]

-

¹³C NMR Spectroscopy corroborates the carbon skeleton, showing signals for the carbamate, the oxadiazole ring, the piperidine ring, and the methyl groups, aligning with the expected structure.

-

FTIR Spectroscopy confirmed the presence of the key functional groups: the carbamate C=O, the aliphatic C-H bonds, and the C=N/C-O bonds of the oxadiazole ring.[7][8]

The complete and consistent agreement across these orthogonal analytical methods allows for the unequivocal structural assignment of the synthesized product as This compound . This rigorous, multi-faceted approach ensures the identity and purity of such critical building blocks, upholding the standards of scientific integrity required in research and drug development.

References

- Royal Society of Chemistry. "A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions." Chemical Science.

- Ansell, M. "The Role of Boc-Protected Amino Acids: A Focus on (S)-1-Boc-piperidine-2-carboxylic Acid." PharmaCompass.

- NIH. "Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives.

- ChemicalBook. "this compound.

- ACS Omega. "Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation.

- Organic Chemistry Portal. "1,3,4-Oxadiazole synthesis.

- MDPI. "Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents.

- Ningbo Inno Pharmchem Co., Ltd. "Optimizing Organic Synthesis with Boc Protected Piperidine Intermediates.

- GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications.

- ResearchGate. "FTIR spectra of the three oxadiazole derivatives.

- NIH. "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

- ResearchGate. "GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications.

- BenchChem. "An In-depth Technical Guide to the Chemical Properties of Boc-Protected Piperazine Linkers.

- Synthesis and Characterization of 1,3,4- oxadiazole Derivatives using an Ultrasonic Technique.

- Macmillan Group, Princeton University. "SUPPLEMENTARY INFORMATION.

- International Journal of Chemical Research. "synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives.

- BenchChem. "The Indispensable Role of the Boc Protecting Group in Organic Chemistry: A Technical Guide.

- Google Patents. "CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- ChemicalBook. "1-Boc-piperidine(75844-69-8) 1H NMR spectrum.

- Lead Sciences. "this compound.

- JETIR. "Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives.

- CP Lab Safety. "1-Boc-4-(5-Methyl-1, 3, 4-oxadiazol-2-yl)piperidine, min 97%, 100 mg.

-

Wikipedia. "tert-Butyloxycarbonyl protecting group." Available at: [Link]

- Copies of 1H, 13C, 19F NMR spectra.

- Royal Society of Chemistry. "VI. 1H and 13C NMR Spectra.

-

ResearchGate. "(PDF) SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES." Available at: [Link]

- NIH. "Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities.

-

ResearchGate. "13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine." Available at: [Link]

- Mass spectrometric analysis of 1,2,4-Oxadiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.

- MDPI. "Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

-

Research Results in Pharmacology. "The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl)-benzenesulfonamide." Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 280110-69-2 [chemicalbook.com]

- 5. This compound - Lead Sciences [lead-sciences.com]

- 6. calpaclab.com [calpaclab.com]

- 7. ijcr.info [ijcr.info]

- 8. updatepublishing.com [updatepublishing.com]

An In-depth Technical Guide to the Synthesis of 1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine

Abstract

This technical guide provides a comprehensive overview of a robust and widely applicable synthetic pathway for 1-Boc-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine, a valuable heterocyclic building block in medicinal chemistry and drug development. The 1,3,4-oxadiazole motif is a key pharmacophore, frequently employed as a bioisosteric replacement for amide and ester functionalities to enhance metabolic stability and modulate pharmacokinetic properties.[1] This document details a reliable two-step synthetic sequence commencing from the commercially available 1-Boc-piperidine-4-carbohydrazide. The methodology, grounded in established chemical principles, involves the formation of a key 1,2-diacylhydrazine intermediate followed by a cyclodehydration reaction to construct the target oxadiazole ring. We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and present mechanistic insights to equip researchers and drug development professionals with the knowledge to confidently execute this synthesis.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, integrates two privileged scaffolds in modern drug discovery: a Boc-protected piperidine ring and a 2,5-disubstituted 1,3,4-oxadiazole. The piperidine moiety provides a three-dimensional vector for molecular exploration, while the oxadiazole ring serves as a rigid, aromatic linker and a potent hydrogen bond acceptor.[2]

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established field, with the most common strategies centering on the cyclization of 1,2-diacylhydrazine or N-acylhydrazone intermediates.[3][4] Our chosen strategy leverages this classical approach for its reliability, scalability, and high yields.

A retrosynthetic analysis reveals a logical and efficient pathway. The C-N and C-O bonds of the oxadiazole ring can be disconnected to reveal a 1,2-diacylhydrazine precursor. This intermediate, in turn, is readily accessible through the acylation of a primary hydrazide. This leads us to two key starting materials: 1-Boc-piperidine-4-carbohydrazide, which provides the piperidine core, and an acetylating agent to install the methyl-bearing acyl group.

Caption: Retrosynthetic analysis of the target molecule.

The Synthetic Pathway: A Two-Step Approach

The synthesis is efficiently executed in two distinct steps: (1) N-acetylation of the starting hydrazide to form the key diacylhydrazine intermediate, and (2) subsequent intramolecular cyclodehydration to furnish the final 1,3,4-oxadiazole product.

Step 1: Synthesis of tert-butyl 4-(2-acetylhydrazine-1-carbonyl)piperidine-1-carboxylate

The first step involves the selective acylation of the terminal nitrogen atom of 1-Boc-piperidine-4-carbohydrazide. Acetic anhydride is an ideal reagent for this transformation as it is inexpensive, highly reactive, and the acetic acid byproduct is easily removed during aqueous work-up. The reaction proceeds via a standard nucleophilic acyl substitution mechanism.

Step 2: Cyclodehydration to form this compound

The formation of the aromatic oxadiazole ring is achieved through an intramolecular cyclodehydration of the diacylhydrazine intermediate. This transformation requires a potent dehydrating agent to drive the reaction to completion. Reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid are commonly employed for this purpose.[4][5][6] The use of POCl₃ at elevated temperatures is particularly effective, leading to high yields of the desired product.

The overall workflow is summarized in the diagram below.

Caption: Overall two-step synthetic workflow.

Detailed Experimental Protocols

The following protocols are provided as a guide. Researchers should adapt them based on available laboratory equipment and safety procedures.

Protocol 1: Synthesis of tert-butyl 4-(2-acetylhydrazine-1-carbonyl)piperidine-1-carboxylate

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 1-Boc-piperidine-4-carbohydrazide | 243.30 | 10.0 g | 1.0 |

| Acetic Anhydride | 102.09 | 4.6 mL | 1.2 |

| Pyridine | 79.10 | 6.6 mL | 2.0 |

| Dichloromethane (DCM) | - | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask, add 1-Boc-piperidine-4-carbohydrazide (10.0 g, 41.1 mmol) and dissolve in dichloromethane (200 mL).[7]

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add pyridine (6.6 mL, 82.2 mmol), followed by the dropwise addition of acetic anhydride (4.6 mL, 49.3 mmol).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 100 mL of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by recrystallization from ethyl acetate/hexanes.

Protocol 2: Synthesis of this compound

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| Diacylhydrazine Intermediate | 285.35 | 10.0 g | 1.0 |

| Phosphorus Oxychloride (POCl₃) | 153.33 | 30 mL | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl gas), add the crude diacylhydrazine intermediate (10.0 g, 35.0 mmol).

-

Carefully add phosphorus oxychloride (30 mL) at room temperature in a fume hood.

-

Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.[4][5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring. Caution: This is a highly exothermic quench.

-

Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid NaHCO₃ until the pH is ~8.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by silica gel column chromatography (eluent: ethyl acetate/hexanes, e.g., 30:70 v/v) to afford the pure product.[8]

Expected Results & Characterization

-

Yield: 81% (as reported for a similar two-step procedure).[8]

-

Appearance: White solid.[8]

-

¹H NMR (400 MHz, CD₃OD): δ 4.05 (m, 2H), 3.15 (m, 1H), 3.00 (m, 2H), 2.50 (s, 3H), 2.05 (m, 2H), 1.70 (m, 2H), 1.42 (s, 9H).[8]

-

LCMS (APCI+): m/z 268 [M+H]⁺.[8]

Mechanistic Insights: The Cyclodehydration Step

The conversion of the 1,2-diacylhydrazine to the 1,3,4-oxadiazole is a classic example of an intramolecular cyclization followed by dehydration. When using a reagent like POCl₃, the mechanism involves the activation of a carbonyl oxygen, making the corresponding carbon more electrophilic.

Note: The DOT script above is a placeholder for a chemical mechanism diagram. A visual representation would show:

-

Activation: One of the carbonyl oxygens of the diacylhydrazine attacks the phosphorus atom of POCl₃, making it a good leaving group and activating the carbonyl carbon towards nucleophilic attack.

-

Cyclization: The nitrogen atom of the adjacent amide attacks the activated carbonyl carbon in a 5-exo-trig cyclization.

-

Dehydration & Aromatization: The resulting tetrahedral intermediate collapses, eliminating the activated oxygen species and a proton to yield the stable, aromatic 1,3,4-oxadiazole ring.

Causality Behind Experimental Choices:

-

Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is essential to deactivate the piperidine nitrogen.[9] Without it, the secondary amine would compete as a nucleophile during the acylation step and could lead to unwanted side reactions.

-

Choice of Dehydrating Agent: POCl₃ is highly effective because it readily converts the carbonyl oxygen into a good leaving group, thereby facilitating the otherwise difficult intramolecular cyclization. The reaction is driven forward by the formation of stable phosphate byproducts and the aromatic oxadiazole ring.[6]

Conclusion

The synthetic route detailed in this guide represents a highly efficient, reliable, and scalable method for the preparation of this compound. By starting with readily available materials and employing classic, high-yielding reactions, this pathway provides robust access to a versatile building block for drug discovery and development. The provided protocols and mechanistic rationale offer researchers a solid foundation for synthesizing this and structurally related compounds.

References

-

B. A. D'Souza, S. D. D'Souza, and J. E. K. M. Kumar, "An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones," Chemistry – A European Journal, 2024. [Link]

-

J. A. T. Romero, T. C. Johnson, and D. A. Nagib, "A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions," Chemical Science, 2017. [Link]

-

P. K. Chhattise, S. K. Kushwaha, and P. P. Singh, "Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles," RSC Advances, 2013. [Link]

-

A. A. O. Savateev, et al., "Photooxidation of N-acylhydrazones to 1,3,4-oxadiazoles catalyzed by heterogeneous visible-light-active carbon nitride semiconductor," Max Planck Institute of Colloids and Interfaces, N/A. [Link]

-

S. Y. Park, et al., "Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles: solid-state conversion in a microporous organic polymer and supramolecular energy-level engineering," Photochemical & Photobiological Sciences, 2021. [Link]

-

Multiple Authors, "Synthesis of 1,3,4-oxadiazoles," Organic Chemistry Portal, N/A. [Link]

-

S. R. Santhapu, et al., "Copper-Catalyzed One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Arylacetic Acids and Hydrazides via Dual Oxidation," ACS Omega, 2022. [Link]

-

S. Singh, et al., "Hydrazides: An Important Tool for the Synthesis of 1,3,4-oxadiazole," Bentham Science, 2024. [Link]

-

S. A. F. Rostom, et al., "Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives," Archives of Pharmacal Research, 2003. [Link]

-

H. M. A. Al-Saman, "Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents," Molecules, 2017. [Link]

-

S. A. Husain, et al., "1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies," Journal of Chemistry, 2015. [Link]

-

M. Asif, "A Review on the Preparation of 1,3,4-Oxadiazoles From the Dehydration of Hydrazines and Study of Their Biological Roles," Oriental Journal of Chemistry, 2022. [Link]

-

A. A. O. Savateev, et al., "A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions," ResearchGate, 2017. [Link]

-

A. A. O. Savateev, et al., "A Review on the Preparation of 1,3,4-Oxadiazoles From the Dehydration of Hydrazines and Study of Their Biological Roles," ResearchGate, 2022. [Link]

-

P. K. Chhattise, et al., "Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups," Molecules, 2022. [Link]

Sources

- 1. An Electrosynthesis of 1,3,4‐Oxadiazoles from N‐Acyl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Iodine-catalysed oxidative cyclisation of acylhydrazones to 2,5-substituted 1,3,4-oxadiazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups [mdpi.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. This compound | 280110-69-2 [chemicalbook.com]

- 9. 1-Boc-4-(ethoxycarbonyl-hydroxy-methyl)-piperidine (203662-88-8) for sale [vulcanchem.com]

A Senior Application Scientist's Guide for Drug Development Professionals

An In-Depth Technical Guide to the Chemical Stability of Boc-Protected Piperidines

The piperidine ring is a privileged scaffold in modern medicinal chemistry, forming the core of numerous blockbuster drugs due to its favorable physicochemical properties and ability to orient substituents in three-dimensional space. Protecting the piperidine nitrogen is a cornerstone of synthetic strategy, and the tert-butoxycarbonyl (Boc) group is arguably the most utilized protecting group for this purpose. Its widespread use stems from a unique balance of stability under many common reaction conditions and its predictable, clean cleavage under specific, controlled acidic environments.

However, a nuanced understanding of the Boc group's stability is not merely academic; it is critical for successful drug development. From synthesis and purification to formulation and long-term storage, the integrity of the Boc-piperidine linkage can significantly impact yield, purity, and the ultimate safety and efficacy of an active pharmaceutical ingredient (API). This guide provides a detailed examination of the factors governing the stability of Boc-protected piperidines, offering both mechanistic insights and practical, field-proven protocols for researchers, chemists, and formulation scientists.

The Electronic Nature and Inherent Lability of the Boc-Piperidine Moiety

The stability of the Boc protecting group is intrinsically linked to the electronic nature of its carbamate structure. The lone pair of the piperidine nitrogen is delocalized into the adjacent carbonyl group, forming a resonance-stabilized system. This delocalization imparts significant stability to the N-C bond, rendering it robust against a wide array of nucleophiles, bases, and mild reducing or oxidizing agents.

The key to the Boc group's utility, however, lies in its engineered lability to acid. The tert-butyl group is specifically chosen for its ability to form a highly stable tertiary carbocation upon cleavage. This inherent stability of the leaving group is the primary driver for the deprotection reaction under acidic conditions.

Mechanism of Acid-Catalyzed Deprotection

The acid-catalyzed cleavage of a Boc-protected piperidine is not a simple hydrolysis but a specific, multi-step elimination pathway (E1 mechanism). Understanding this mechanism is crucial for predicting and controlling the stability of the molecule.

-

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group. This step increases the electrophilicity of the carbonyl carbon.

-

Carbocation Formation: The molecule then undergoes slow, rate-determining cleavage of the oxygen-tert-butyl bond to release the highly stable tert-butyl carbocation.

-

Decarboxylation: The resulting carbamic acid is unstable and rapidly fragments, losing carbon dioxide to yield the protonated, unprotected piperidine amine.

This mechanism explains why the reaction is highly specific to acidic conditions and is resistant to base-catalyzed hydrolysis, which would require a much more difficult nucleophilic attack at the sterically hindered and electronically rich carbonyl carbon.

Caption: The E1 mechanism for the acid-catalyzed cleavage of a Boc-protected amine.

Critical Factors Governing Stability

The stability of a Boc-protected piperidine is not absolute but is a function of its chemical environment. A thorough understanding of these factors is essential for preventing unintended deprotection during synthesis, workup, purification, and storage.

A. pH and Acid Strength

This is the single most critical factor determining the longevity of the Boc group. The rate of cleavage is directly proportional to the acidity of the medium.

-

Strong Acids (pH < 2): Reagents like trifluoroacetic acid (TFA), hydrochloric acid (HCl), and sulfuric acid (H₂SO₄) will cleave the Boc group rapidly, often within minutes to an hour at room temperature. These conditions are intentionally used for synthetic deprotection.

-

Moderate Acids (pH 3-5): In this range, cleavage is significantly slower but can become a major issue over time. This pH range is relevant for preparative chromatography (HPLC) using acidic modifiers like formic acid or acetic acid, where prolonged exposure can lead to sample degradation.

-

Weakly Acidic Conditions (pH 5-6): The Boc group is generally stable for short-term handling. However, care must be taken during purification on silica gel, which is inherently acidic and can cause partial or complete deprotection if the compound is left on the column for extended periods.

-

Neutral to Basic Conditions (pH > 7): The Boc group is highly stable at neutral and basic pH. It is resistant to strong bases like sodium hydroxide and lithium diisopropylamide (LDA), making it an orthogonal protecting group to base-labile groups like Fmoc.

Table 1: Representative Stability of a Boc-Piperidine Derivative Across a pH Range

| pH | Buffer/Acid System | Temperature (°C) | Time (hours) | % Parent Compound Remaining |

| 1.2 | 0.1 N HCl | 25 | 1 | < 5% |

| 2.0 | 0.01 N HCl | 25 | 4 | ~ 60% |

| 4.5 | Acetate Buffer | 25 | 24 | > 98% |

| 7.4 | Phosphate Buffer (PBS) | 40 | 72 | > 99% |

| 10.0 | Carbonate Buffer | 40 | 72 | > 99% |

Note: Data is illustrative and the exact rate will depend on the specific molecule and conditions.

B. Temperature

Like most chemical reactions, the acid-catalyzed deprotection of the Boc group is accelerated by an increase in temperature. A stability study conducted at an elevated temperature (e.g., 40-50 °C) can be used to predict degradation under milder conditions over a longer period. However, it is crucial to be aware that high temperatures (>100-120 °C) can sometimes lead to thermal cleavage even in the absence of a strong acid, although this is less common.

C. Solvent

The choice of solvent can influence the rate of acidic cleavage. Protic solvents, such as water or alcohols, can stabilize the transition state and facilitate the deprotection process. Dichloromethane (DCM) is a common solvent for intentional deprotection with TFA, as it readily dissolves the starting material and the resulting salt.

Practical Guide: A Protocol for Forced Degradation Studies

To comply with regulatory guidelines and ensure product quality, a forced degradation study is an essential part of drug development. This involves intentionally subjecting the API to harsh conditions to identify potential degradants and elucidate degradation pathways.

Workflow for a Forced Degradation Study

Caption: A typical experimental workflow for a forced degradation study of an API.

Detailed Protocol: Acidic Degradation of a Boc-Piperidine API

This protocol outlines a self-validating system for assessing stability under acidic conditions.

1. Objective: To determine the rate of degradation of "Compound-X" (a Boc-protected piperidine) in an acidic medium (pH 1.2) at 37 °C and identify the primary degradant.

2. Materials:

-

Compound-X

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Hydrochloric Acid (HCl), certified solution

-

Sodium Hydroxide (NaOH), certified solution

-

Calibrated pH meter

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with UV or MS detector

-

C18 HPLC column

3. Preparation of Solutions:

-

API Stock Solution (1 mg/mL): Accurately weigh 10 mg of Compound-X and dissolve it in 10 mL of ACN in a volumetric flask. This prevents degradation before the study begins.

-

Acidic Medium (0.1 N HCl): Prepare by diluting a concentrated HCl solution. Verify the pH is approximately 1.2.

-

Quenching Solution (0.1 N NaOH): Prepare a solution to neutralize the acid and stop the degradation at each time point.

4. Experimental Procedure:

-

Time Zero (T=0) Sample:

-

Pipette 100 µL of the API Stock Solution into a 10 mL volumetric flask.

-

Add 5 mL of 0.1 N HCl.

-

IMMEDIATELY add 5 mL of 0.1 N NaOH to quench the reaction.

-

Dilute to the mark with 50:50 ACN/Water. This is your T=0 reference sample.

-

-

Incubation:

-

Pipette 1 mL of 0.1 N HCl into several HPLC vials. Place them in a heating block set to 37 °C.

-

To start the reaction, add 10 µL of the API Stock Solution to each vial.

-

-

Time Points:

-

At specified time points (e.g., 30 min, 1 hr, 2 hrs, 4 hrs, 8 hrs), remove one vial from the heating block.

-

Immediately transfer the contents to a larger vial containing 1 mL of 0.1 N NaOH to quench the reaction.

-

Prepare the sample for HPLC analysis (e.g., by further dilution if necessary).

-

5. HPLC Analysis (Example Conditions):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in ACN

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm (or as appropriate for the chromophore) and/or MS.

-

Causality: A gradient method is chosen to ensure the separation of the more polar, deprotected piperidine product from the more nonpolar, Boc-protected parent compound. Formic acid is used as a mobile phase modifier to ensure good peak shape for the resulting amine.

6. Data Analysis & Trustworthiness:

-

Calculate the peak area of Compound-X at each time point.

-

Normalize the peak area against the T=0 sample to determine the percentage of API remaining.

-

The appearance of a new, earlier-eluting peak (corresponding to the more polar, unprotected piperidine) that grows over time validates that the degradation is occurring as expected. An LC-MS detector can be used to confirm the mass of this new peak, providing definitive structural evidence.

Summary of Best Practices for Handling and Storage

Based on the chemical principles discussed, the following best practices should be adopted when working with Boc-protected piperidines:

-

Avoid Acidic Environments: Do not store or handle these compounds in acidic solutions unless deprotection is intended. Be mindful of "hidden" acids like silica gel in chromatography. If purification on silica is necessary, consider using a column treated with a base like triethylamine.

-

Use Buffered Solutions: When working in aqueous media for analytical or formulation purposes, use buffers to maintain a neutral or slightly basic pH (7.0 - 8.5).

-

Control Temperature: Store Boc-protected intermediates and APIs at controlled room temperature or under refrigerated conditions to minimize the risk of thermal degradation over long periods.

-

Choose Solvents Wisely: For long-term storage in solution, use aprotic, non-acidic solvents like ACN, THF, or acetone.

By understanding the underlying mechanisms and implementing these practical strategies, researchers can ensure the integrity of their Boc-protected piperidine compounds, leading to more reliable synthetic outcomes and robust, stable drug products.

References

-

Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. Wiley. [Link]

-

Agiblov, A. M., et al. (2018). Boc-Protecting Group: A Modern Point of View on the Reagents and Conditions for Its Introduction and Removal. Russian Chemical Reviews. [Link]

-

Prakash, C., et al. (2009). Accelerated degradation of N-Boc-protected piperazine on silica gel. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Lescrinier, E., et al. (2002). Thermal deprotection of N-tert-butoxycarbonyl groups in the absence of acids. The Journal of Organic Chemistry. [Link]

The 1,3,4-Oxadiazole Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 1,3,4-oxadiazole nucleus, a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including its ability to act as a bioisostere for amide and ester groups, contribute to its prevalence in a multitude of bioactive compounds.[4][5] This guide provides a comprehensive technical overview of the 1,3,4-oxadiazole moiety, delving into its synthesis, diverse pharmacological activities, and underlying mechanisms of action. We will explore its critical role in the development of novel therapeutics, supported by detailed experimental protocols and mechanistic insights, to empower researchers in their quest for next-generation pharmaceuticals.

The Physicochemical Landscape and Synthetic Versatility of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a planar, aromatic system characterized by a dipole moment and the capacity for hydrogen bonding, which significantly influences its interaction with biological targets.[6] Its metabolic stability and ability to enhance pharmacokinetic properties make it an attractive scaffold in drug design.[7] The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is typically achieved through the cyclization of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. A variety of reagents and conditions can be employed, offering chemists a versatile toolkit to generate diverse derivatives.[8][9][10]

General Synthetic Pathway: Oxidative Cyclization

A prevalent and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of N'-aroyl-N-aryliden-hydrazines. This method is often preferred due to its high yields and tolerance of a wide range of functional groups.

Caption: General scheme for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.

Experimental Protocol: Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Oxidative Cyclization

This protocol outlines a general procedure for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, which can be adapted based on the specific substrates.

Materials:

-

Substituted aromatic hydrazide (1 mmol)

-

Substituted aromatic aldehyde (1 mmol)

-

Ethanol (10 mL)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

Iodine (I₂) (1.2 mmol)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates

-

Column chromatography setup

Procedure:

-

Condensation: In a 50 mL round-bottom flask, dissolve the substituted aromatic hydrazide (1 mmol) and the substituted aromatic aldehyde (1 mmol) in ethanol (10 mL).

-

Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC until the starting materials are consumed.

-

Oxidative Cyclization: To the reaction mixture, add potassium carbonate (2 mmol) and iodine (1.2 mmol).

-

Reflux the mixture for 4-6 hours. Again, monitor the reaction by TLC.

-

Work-up: After completion of the reaction, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (50 mL).

-

The precipitated solid is collected by filtration, washed with a 10% sodium thiosulfate solution to remove excess iodine, and then with water.

-

Purification: The crude product is dried and purified by column chromatography using a suitable solvent system (e.g., hexane:ethyl acetate).

-

Characterization: The structure of the purified compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).[8]

The Pharmacological Orchestra: A Symphony of Biological Activities

The 1,3,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable spectrum of biological activities.[1][2][3][8][11] This versatility stems from the ring's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.

Anticancer Activity: A Multi-pronged Attack

Derivatives of 1,3,4-oxadiazole have demonstrated significant potential as anticancer agents, acting through diverse mechanisms.[12][13][14][15][16] These compounds have been shown to inhibit key enzymes and growth factors involved in cancer progression, such as telomerase, topoisomerase, and histone deacetylase (HDAC).[17]

| Compound Class | Mechanism of Action | Target Cancer Cell Lines | Reference |

| Benzothiophene-based 1,3,4-oxadiazoles | Cytotoxicity | HT29 | [12] |

| Diphenylamine-containing 1,3,4-oxadiazoles | Significant cytotoxicity | HT29 | [12] |

| Pyrazole-based 1,3,4-oxadiazoles | Antiproliferative effect | Various | [12] |

| Quinazoline-based 1,3,4-oxadiazoles | EGFR inhibition | MCF-7, A549, MDA-MB-231 | [12] |

Antimicrobial Prowess: Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The 1,3,4-oxadiazole nucleus has proven to be a valuable scaffold in the development of potent antibacterial and antifungal compounds.[18][19][20] These derivatives often exert their effects by disrupting microbial cell walls, inhibiting essential enzymes, or interfering with nucleic acid synthesis.

-

Antibacterial Activity: Many 1,3,4-oxadiazole derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[18] For instance, certain derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[21]

-

Antifungal Activity: The 1,3,4-oxadiazole moiety is also a key component in numerous antifungal agents.[22][23][24] These compounds can inhibit fungal growth by targeting enzymes like lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[18]

Anti-inflammatory Effects: Quelling the Fire

Chronic inflammation is a hallmark of numerous diseases. Several 1,3,4-oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[25][26][27][28] Their mechanism of action often involves the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2).

Antiviral Activity: A Barrier Against Viral Replication

The 1,3,4-oxadiazole scaffold is present in several antiviral drugs, including the HIV integrase inhibitor Raltegravir.[12] This highlights the potential of this heterocyclic system in the design of novel agents to combat viral infections.[29][30][31]

Caption: Diverse pharmacological activities of the 1,3,4-oxadiazole scaffold.

Mechanism of Action: Unraveling the Molecular Interactions

The diverse biological activities of 1,3,4-oxadiazole derivatives are a direct consequence of their ability to interact with a wide array of biological targets. The oxadiazole ring itself can act as a hydrogen bond acceptor, and its aromatic nature facilitates π-π stacking interactions with aromatic residues in proteins and nucleic acids.

The 1,3,4-Oxadiazole Moiety as a Bioisostere

One of the most significant roles of the 1,3,4-oxadiazole ring in medicinal chemistry is its function as a bioisostere for amide and ester groups.[4][5] This substitution can lead to improved metabolic stability, enhanced oral bioavailability, and altered selectivity for biological targets.[6][32][33][34]

Case Study: Inhibition of Thymidylate Synthase

Several 1,3,4-oxadiazole derivatives have been identified as potent inhibitors of thymidylate synthase, a critical enzyme in DNA synthesis.[35] The oxadiazole ring can mimic the binding of the natural substrate, deoxyuridine monophosphate (dUMP), thereby blocking the enzyme's active site and inhibiting cancer cell proliferation.[13][35]

Future Perspectives and Conclusion

The 1,3,4-oxadiazole moiety continues to be a highly valuable and versatile scaffold in the field of drug discovery.[1][2][3][8][11] Its favorable physicochemical properties, synthetic accessibility, and broad spectrum of pharmacological activities make it a privileged structure for the development of new therapeutic agents.[1][2][3][8][11] Future research will likely focus on the design of novel 1,3,4-oxadiazole derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. The exploration of this remarkable heterocyclic system holds immense promise for addressing unmet medical needs and advancing human health.

References

-

Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega. Available at: [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. Available at: [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. MDPI. Available at: [Link]

-

Pharmacological Importance And Chemistry Of 1,3,4-Oxadiazole Derivatives. Journal of University of Shanghai for Science and Technology. Available at: [Link]

-

Chemistry and Pharmacological Importance of 1,3,4-Oxadiazole Derivatives. Research and Reviews. Available at: [Link]

-

1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. PubMed. Available at: [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. National Institutes of Health. Available at: [Link]

-

A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. PubMed. Available at: [Link]

-

Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. JCHR. Available at: [Link]

-

A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities. IJAR. Available at: [Link]

-

ANTIVIRAL PROPERTIES OF 1,3,4-OXADIAZOLE DERIVATIVES AGAINST SARS-2. Journal of Population Therapeutics and Clinical Pharmacology. Available at: [Link]

-

A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron. Available at: [Link]

-

Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. National Institutes of Health. Available at: [Link]

-

Unveiling the chemistry of 1,3,4-oxadiazoles and thiadiazols: A comprehensive review. PubMed. Available at: [Link]

-

Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. JCHR. Available at: [Link]

-

Anti-cancer activity of 1,3,4-oxadiazole and its derivative. IJNRD. Available at: [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PubMed Central. Available at: [Link]

-

Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. National Institutes of Health. Available at: [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry. Available at: [Link]

-

Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus. Auctores Publishing. Available at: [Link]

-

Comprehensive review on the chemistry of 1,3,4-oxadiazoles and their applications. SciFinder. Available at: [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. Available at: [Link]

-

Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Taylor & Francis Online. Available at: [Link]

-

Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development. Bentham Science. Available at: [Link]

-

Antibacterial and Antiviral Activities of 1,3,4-Oxadiazole Thioether 4 H-Chromen-4-one Derivatives. PubMed. Available at: [Link]

-

Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity. National Institutes of Health. Available at: [Link]

-

Antibacterial and Antiviral Activities of 1,3,4-Oxadiazole Thioether 4H-Chromen-4-one Derivatives. Semantic Scholar. Available at: [Link]

-

Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers. Available at: [Link]

-

Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. National Institutes of Health. Available at: [Link]

-

Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. PubMed Central. Available at: [Link]

-

Oxadiazole isomers: all bioisosteres are not created equal. Royal Society of Chemistry. Available at: [Link]

-

Tetrazole and oxadiazole derivatives as bioisosteres of tariquidar and elacridar. ScienceDirect. Available at: [Link]

-

Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. Available at: [Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. MDPI. Available at: [Link]

-

Structures of biologically active 1,3,4-oxadiazoles. ResearchGate. Available at: [Link]

-

Synthesis of some 1,3,4-oxadiazole derivatives as potential anti-inflammatory agents. SciSpace. Available at: [Link]

-

New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. MDPI. Available at: [Link]

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed. Available at: [Link]

Sources

- 1. jusst.org [jusst.org]

- 2. rroij.com [rroij.com]

- 3. jchemrev.com [jchemrev.com]

- 4. Significance of 1,3,4-Oxadiazole Containing Compounds in New Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Oxadiazole isomers: all bioisosteres are not created equal - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 9. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]

- 10. jchemrev.com [jchemrev.com]

- 11. A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 14. xisdxjxsu.asia [xisdxjxsu.asia]

- 15. ijnrd.org [ijnrd.org]

- 16. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. mdpi.com [mdpi.com]

- 19. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]

- 22. asianpubs.org [asianpubs.org]

- 23. Repurposing the phenylthiazole scaffold with 1,3,4-oxadiazole for selective, potent and well-tolerated antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]

- 25. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. scispace.com [scispace.com]

- 28. mdpi.com [mdpi.com]

- 29. biotechjournal.in [biotechjournal.in]

- 30. Antibacterial and Antiviral Activities of 1,3,4-Oxadiazole Thioether 4 H-Chromen-4-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Antibacterial and Antiviral Activities of 1,3,4-Oxadiazole Thioether 4H-Chromen-4-one Derivatives. | Semantic Scholar [semanticscholar.org]

- 32. iris.unito.it [iris.unito.it]

- 33. researchgate.net [researchgate.net]